N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dichloro-1-methyl-1H-pyrazole with a suitable benzenesulfonamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzenesulfonamide-based molecules. Examples are:
- 4,5-dichloro-1-methyl-1H-pyrazole
- Benzenesulfonamide derivatives with various substitutions .
Uniqueness
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~,2,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the combination of pyrazole and benzenesulfonamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N,2,5-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-9-5-6-10(2)12(7-9)22(20,21)18(3)8-11-13(15)14(16)19(4)17-11/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYIGFGSUPYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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